4-Butoxy-2-fluorobenzoic acid

Overview

Description

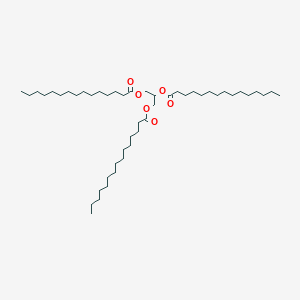

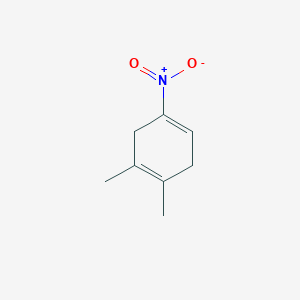

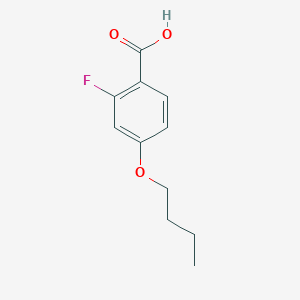

4-Butoxy-2-fluorobenzoic acid, also known as 2-Fluoro-4-butoxybenzoic acid (BFBA), is a fluorinated derivative of benzoic acid. It has a molecular formula of C11H13FO3 and an average mass of 212.217 Da .

Synthesis Analysis

The synthesis of fluorobenzoic acids can be achieved by nucleophilic fluorination of readily available 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This protocol has been applied for the preparation of 2-[18F]-fluoro-5-nitrobenzoic acid, which is a potentially important radioligand for Positron Emission Tomography (PET) .

Molecular Structure Analysis

The molecular structure of 4-Butoxy-2-fluorobenzoic acid consists of a benzoic acid core with a fluorine atom and a butoxy group attached to the benzene ring . The exact positions of these substituents on the benzene ring can be determined by techniques such as X-ray crystallography .

Chemical Reactions Analysis

Fluorobenzoic acids are often used as intermediates in organic synthesis . They can undergo various reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .

Physical And Chemical Properties Analysis

4-Butoxy-2-fluorobenzoic acid has a molecular weight of 212.22 g/mol. Detailed information about its physical and chemical properties such as melting point, boiling point, and density was not found in the search results.

Scientific Research Applications

Tracers in Petrochemical Exploration

Fluorinated benzoic acids, including 4-Butoxy-2-fluorobenzoic acid, have received increasing attention as conservative tracers in petrochemical exploration and geochemical investigations . These tracers are substances added to a fluid to indicate its flow path or pattern. They are particularly useful in the petroleum industry, where they can help track the movement of injected solvents in oil or gas-bearing formations .

Geochemical Investigations

In addition to petrochemical exploration, fluorinated benzoic acids are also used in geochemical investigations . They can help scientists understand the complex processes that occur beneath the Earth’s surface, including the movement of groundwater and the behavior of different rock formations .

Synthesis of Biaryl Intermediates

4-Butoxy-2-fluorobenzoic acid may be used in the synthesis of biaryl intermediates . Biaryl compounds are organic compounds that contain two aromatic rings. These intermediates are often used in the production of various pharmaceuticals and agrochemicals .

Radioligand for Positron Emission Tomography (PET)

Fluorobenzoic acids can be used in the preparation of radioligands for Positron Emission Tomography (PET) . PET is a powerful nuclear imaging technique used to study and visualize human physiology by detecting positron-emitting radiopharmaceuticals .

Preparation of Zaragozic Acid A Analogs

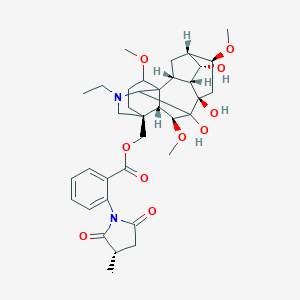

2-Fluorobenzoic acid, a compound similar to 4-Butoxy-2-fluorobenzoic acid, has been used in the preparation of zaragozic acid A analogs . Zaragozic acids are a group of compounds that have shown potential as cholesterol-lowering agents .

Synthesis of New Bioactive Compounds

Fluorobenzoic acids can also be used in the synthesis of new bioactive compounds . These compounds can have various applications in medicine and biology, including as potential new drugs or therapeutic agents .

Safety And Hazards

While specific safety and hazard information for 4-Butoxy-2-fluorobenzoic acid was not found, fluorobenzoic acids in general can cause skin and eye irritation and may cause respiratory irritation . They should be handled with appropriate personal protective equipment, and exposure should be minimized .

properties

IUPAC Name |

4-butoxy-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO3/c1-2-3-6-15-8-4-5-9(11(13)14)10(12)7-8/h4-5,7H,2-3,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDDUDQLEOGNYIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=C(C=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378457 | |

| Record name | 4-butoxy-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Butoxy-2-fluorobenzoic acid | |

CAS RN |

123843-54-9 | |

| Record name | 4-butoxy-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.